REACTION_CXSMILES
|
ClC(OCC(C)C)=O.[C:9]([OH:13])(=O)[CH:10]=[CH2:11].C(N(CC)CC)C.[NH2:21][C:22]1[CH:23]=[C:24]2[C:29](=[CH:30][CH:31]=1)[N:28]=[CH:27][N:26]=[C:25]2[NH:32][C:33]1[CH:38]=[CH:37][CH:36]=[C:35]([CH3:39])[CH:34]=1>C1COCC1.CN(C=O)C.CCOCC>[CH3:39][C:35]1[CH:34]=[C:33]([NH:32][C:25]2[C:24]3[C:29](=[CH:30][CH:31]=[C:22]([NH:21][C:9](=[O:13])[CH:10]=[CH2:11])[CH:23]=3)[N:28]=[CH:27][N:26]=2)[CH:38]=[CH:37][CH:36]=1
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Name
|
|
Quantity
|
20.35 g
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Type
|
reactant
|
Smiles
|
ClC(=O)OCC(C)C
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Name
|
|
Quantity
|
10.82 g
|
Type
|
reactant
|
Smiles
|
C(C=C)(=O)O
|
Name
|
|
Quantity
|
30.19 g
|
Type
|
reactant
|
Smiles
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C(C)N(CC)CC
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Name
|
|
Quantity
|
400 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
27.71 g
|
Type
|
reactant
|
Smiles
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NC=1C=C2C(=NC=NC2=CC1)NC1=CC(=CC=C1)C
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Name
|
|
Quantity
|
80 mL
|
Type
|
solvent
|
Smiles
|
CN(C)C=O
|
Name
|
anhydride
|
Quantity
|
100 mL
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
200 mL
|
Type
|
solvent
|
Smiles
|
CCOCC
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
0 °C
|
Type
|
CUSTOM
|
Details
|
stirred under nitrogen at 0° C
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
STIRRING
|
Details
|
The slurry was stirred at that temperature for 30 minutes
|
Duration
|
30 min
|
Type
|
WAIT
|
Details
|
After a further 15 minutes
|
Duration
|
15 min
|
Type
|
STIRRING
|
Details
|
the reaction mixture was stirred at 25° C. for 30 minutes
|
Duration
|
30 min
|
Type
|
ADDITION
|
Details
|
poured onto ice-water (1 L)
|
Type
|
CUSTOM
|
Details
|
the phases were separated
|
Type
|
EXTRACTION
|
Details
|
The aqueous phase was extracted with EtOAc (500 mL)
|
Type
|
WASH
|
Details
|
the combined organic phases were washed with water (500 mL), and saturated brine (250 mL)
|
Type
|
STIRRING
|
Details
|
The solution was stirred with anhydrous MgSO4 for 2 minutes
|
Duration
|
2 min
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
ADDITION
|
Details
|
silica gel (150 g) was added
|
Type
|
WASH
|
Details
|
eluting with acetone/dichloromethane (25% 4 L, 35% 8 L, 40% 4 L)
|
Type
|
TEMPERATURE
|
Details
|
refluxed for 5 minutes
|
Duration
|
5 min
|
Type
|
CUSTOM
|
Details
|
sonicated at 60° C. for 20 minutes
|
Duration
|
20 min
|
Type
|
FILTRATION
|
Details
|
collected by Buchner filtration
|
Type
|
WASH
|
Details
|
rinsed with EtOAc (3×25 mL)
|
Type
|
CUSTOM
|
Details
|
dried in a vacuum oven at 75° C. for 16 hours
|
Duration
|
16 h
|
Reaction Time |
4 h |
Name
|
|
Type
|
product
|
Smiles
|
CC=1C=C(C=CC1)NC1=NC=NC2=CC=C(C=C12)NC(C=C)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 11.38 g | |
YIELD: PERCENTYIELD | 35% | |
YIELD: CALCULATEDPERCENTYIELD | 34.9% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |